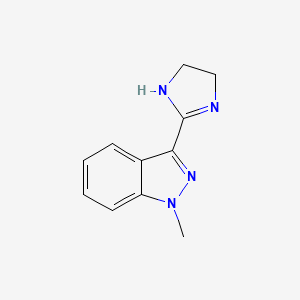

3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

Description

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and a 4,5-dihydroimidazole (imidazoline) moiety at the 3-position. This structure combines the aromatic indazole system, known for its pharmacological relevance, with the imidazoline ring, which is associated with diverse biological activities such as antimicrobial and receptor-binding properties .

Properties

Molecular Formula |

C11H12N4 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazole |

InChI |

InChI=1S/C11H12N4/c1-15-9-5-3-2-4-8(9)10(14-15)11-12-6-7-13-11/h2-5H,6-7H2,1H3,(H,12,13) |

InChI Key |

YEJGNXHKUKREAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C3=NCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole with a suitable imidazole precursor in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that are significant for drug discovery:

- Antimicrobial Activity : Research indicates that imidazole derivatives, including 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole, demonstrate antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Potential : Studies have shown that compounds with imidazole and indazole structures can exhibit anticancer activity. The ability of these compounds to interact with DNA and inhibit cancer cell proliferation has been documented in several studies .

- Anti-inflammatory Effects : The compound also shows promise in reducing inflammation, which is crucial in treating various chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Synthetic Routes

The synthesis of this compound can be achieved through several chemical reactions:

- Cyclization Reactions : The compound can be synthesized by cyclizing appropriate precursors such as 2-amino-benzylamine with imidazoline derivatives under acidic conditions.

- Transition Metal-Catalyzed Reactions : Utilizing catalysts like palladium can facilitate the formation of the indole-imidazoline linkage, enhancing yield and purity during synthesis.

Industrial Production Techniques

For large-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize reaction conditions and improve efficiency. Purification methods such as recrystallization and chromatography are also utilized to ensure high purity levels of the final product.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various indazole derivatives, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques, revealing promising results that suggest further exploration into its use as an antimicrobial agent .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| This compound | 17 | 32 |

| Standard Antibiotic (Penicillin) | 30 | 16 |

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Molecular docking studies indicated strong binding affinity to DNA gyrase, an enzyme critical for bacterial DNA replication. This suggests that the compound might also have potential applications in cancer therapy through similar mechanisms .

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Combines indazole (benzannulated pyrazole) with a 4,5-dihydroimidazole ring. The methyl group at the 1-position of indazole may enhance metabolic stability compared to unsubstituted analogs.

- SKI-356313 : Contains two imidazoline groups linked to an indole and aniline system. Unlike the target compound, SKI-356313 lacks an indazole core but shares the imidazoline motif, which contributes to its antimycobacterial activity (IC₅₀ = 2.54 μM) .

- C1-C9 Derivatives : Feature a triazole core flanked by two 4,5-diphenylimidazole units. These compounds emphasize the role of multiple heterocycles in enhancing antibacterial and antifungal activities .

Substituent Effects

- Nitro/Methyl Substituents: 31659-42-4 (2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole): The electron-withdrawing nitro group may reduce basicity compared to the target compound’s methyl group, influencing solubility and reactivity .

Physicochemical Properties

- Melting Points: 4,5-Diphenyl-2-p-tolylimidazole: 231–233°C . Target Compound: Expected to have a moderate melting point (~200–250°C) due to aromatic stacking.

Spectroscopic Profiles :

- ¹H NMR : Imidazoline protons (δ 2.5–4.0 ppm) and aromatic indazole protons (δ 7.0–8.5 ppm) are characteristic.

- FT-IR : N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) align with imidazoline systems .

Biological Activity

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is a heterocyclic compound that combines an indazole framework with an imidazoline moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 108796-88-9 |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

- Cyclization of Amino Compounds : Reacting 2-aminobenzylamine with glyoxal in acidic conditions to form the imidazoline ring.

- Transition Metal-Catalyzed Reactions : Utilizing palladium-catalyzed cross-coupling reactions to create the indole-imidazoline linkage.

Antimicrobial Activity

Research indicates that derivatives of imidazole and indazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:

| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |

|---|---|---|

| 3-(4,5-Dihydro...) | Staphylococcus aureus | 18 mm |

| Escherichia coli | 15 mm | |

| Klebsiella pneumoniae | 17 mm |

These results suggest a broad-spectrum antimicrobial potential, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various assays. In vitro studies have measured the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition (IC50 μM) |

|---|---|

| 3-(4,5-Dihydro...) | COX-1: 19.45 ± 0.07 |

| COX-2: 42.1 ± 0.30 |

These findings highlight its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammatory responses .

Anticancer Activity

Studies have also indicated that derivatives of this compound possess anticancer properties. For example, certain synthesized analogs showed significant cytotoxicity against cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4,5-Dihydro...) | HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

This suggests that the compound could be further investigated for its potential in cancer therapeutics .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antimicrobial Study by Jain et al. : Investigated the antimicrobial efficacy of imidazole derivatives against S. aureus and E. coli, demonstrating promising results .

- Anti-inflammatory Research by Sharma et al. : Evaluated various indole derivatives for their ability to inhibit COX enzymes, identifying several potent candidates .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via cyclization reactions involving amidines or nitriles. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization (as seen in related imidazole derivatives) provides a viable pathway . Reaction conditions such as temperature, pH, and catalyst choice (e.g., nanocatalysts for improved efficiency) critically impact yield and purity. For instance, isophthalonitrile derivatives were synthesized using a nanocatalyst with a 1:4 molar ratio, achieving selective product formation . Mild conditions (e.g., room temperature, aqueous media) are recommended to preserve functional groups like arylhalides .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation . Complementary techniques include:

Q. What preliminary biological screening methods are recommended for assessing the compound's bioactivity?

Initial screening should focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .

- Receptor Binding : Radioligand displacement assays (e.g., for α2-adrenergic or imidazoline I2 receptors, given structural similarity to Oxymetazoline) .

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding poses at target sites like imidazoline I2 binding sites (I2BS). For example, 11C-BU99008, a structurally related tracer, showed high selectivity for I2BS over monoamine oxidase B (MAOB) in preclinical models . Focus on modifying the indazole and imidazole substituents to optimize steric and electronic interactions with key residues (e.g., hydrophobic pockets or hydrogen-bond donors) .

Q. What strategies address contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Mitigation strategies include:

Q. How can spiro-fused or hybrid derivatives improve pharmacokinetic properties?

Incorporating spirocyclic motifs (e.g., via base-promoted cyclization of amidines and ketones) enhances metabolic stability and bioavailability . For example, spiro-fused 4,5-dihydro-1H-imidazol-5-ones exhibit improved solubility and CNS penetration, critical for neuroactive compounds .

Q. What advanced imaging techniques are suitable for in vivo tracking of this compound?

PET imaging with radiolabeled analogs (e.g., C-BU99008) enables real-time biodistribution studies in brain tissues, as demonstrated in rhesus monkeys . Key parameters include:

- Radiosynthesis Efficiency : Use C-methylation for rapid labeling.

- Selectivity Validation : Blocking studies with I2BS antagonists to confirm target specificity .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low quantities of the desired product, and how can this be resolved?

Low yields often stem from side reactions (e.g., over-alkylation or oxidation). Solutions include:

Q. How can crystallographic disorder in the imidazole ring be addressed during refinement?

Disorder is common in flexible heterocycles. Use SHELXL's PART instruction to model alternative conformers and apply restraints (e.g., SIMU/DELU) to stabilize refinement . High-resolution data (<1.0 Å) and low-temperature (90 K) measurements reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.